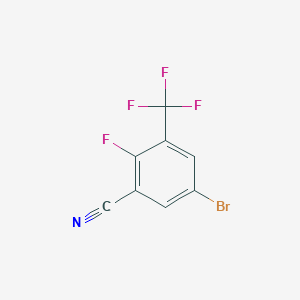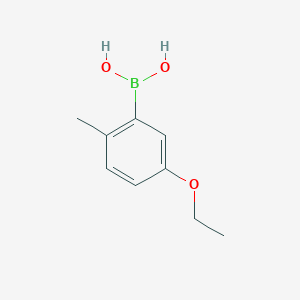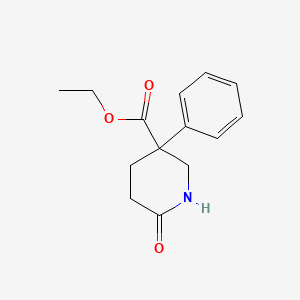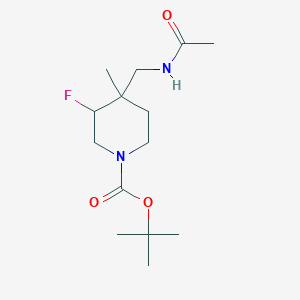
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
説明
Tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate (TBFMPPC) is an organic compound composed of an alkyl group, an amide group, a fluoro group, and a carboxylate group. It is a colorless solid with a molecular weight of 272.3 g/mol. TBFMPPC has a variety of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
科学的研究の応用
Solid-Phase Peptide Synthesis
- Field : Peptide Chemistry .
- Application : Tert-butyl groups are used as protecting groups in solid-phase peptide synthesis (SPPS), a common method for synthetic peptide preparation .
- Method : The tert-butyl groups protect the carboxyl groups of Glu and Asp, and the hydroxyl groups of Ser, Thr, and Tyr during the synthesis process .
- Results : This method allows for the convenient incorporation of many non-proteinogenic modifications and has enabled the preparation of numerous peptides .
Inhibition of Styrene Polymerization
- Field : Polymer Chemistry .
- Application : Tert-butyl groups are part of the structure of certain inhibitors used to control undesired polymerization of styrene .
- Method : These inhibitors, including 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and 2,6-di-tert-butyl-4-methylphenol (BHT), are added to the styrene during distillation, storage, and transportation .
- Results : The inhibitors were effective in controlling the polymerization of styrene, with DTMBP/4-hydroxy-TEMPO exerting the best synergistic effects .
Preparation of Low Dielectric Constant Polymers
- Field : Material Science .
- Application : Tert-butyl branches are introduced in the main chain of polyimides (PIs) to reduce the dielectric constant .
- Method : The tert-butyl groups enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI .
- Results : The introduction of tert-butyl branches resulted in a low dielectric constant, improving the performance of the polyimides .
Organic Synthesis
- Field : Organic Chemistry .
- Application : Tert-butyl groups are used as protecting groups in organic synthesis .
- Method : The tert-butyl groups protect the carboxyl groups of Glu and Asp, and the hydroxyl groups of Ser, Thr, and Tyr during the synthesis process .
- Results : This method allows for the convenient incorporation of many non-proteinogenic modifications and has enabled the preparation of numerous peptides .
Organic Synthesis
- Field : Organic Chemistry .
- Application : Tert-butyl groups are used as protecting groups in organic synthesis .
- Method : The tert-butyl groups protect the carboxyl groups of Glu and Asp, and the hydroxyl groups of Ser, Thr, and Tyr during the synthesis process .
- Results : This method allows for the convenient incorporation of many non-proteinogenic modifications and has enabled the preparation of numerous peptides .
特性
IUPAC Name |
tert-butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25FN2O3/c1-10(18)16-9-14(5)6-7-17(8-11(14)15)12(19)20-13(2,3)4/h11H,6-9H2,1-5H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRZGIAJWCWOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1F)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(acetamidomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



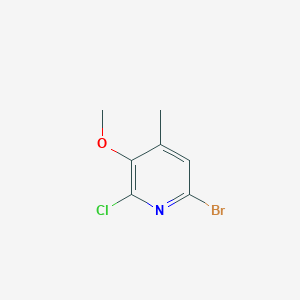
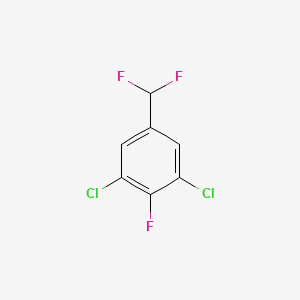
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
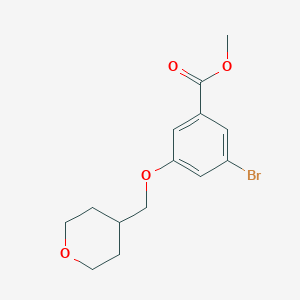
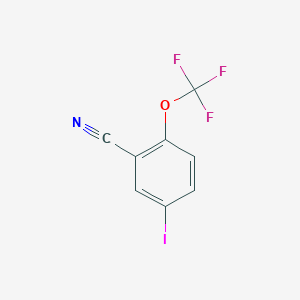
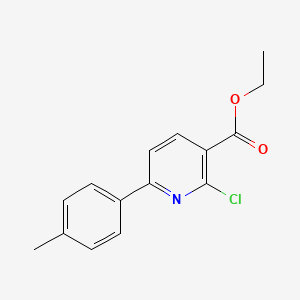
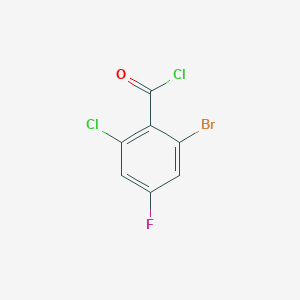
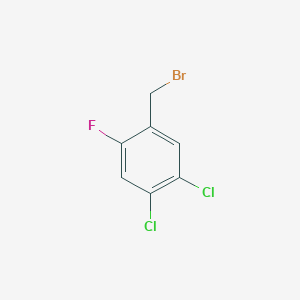
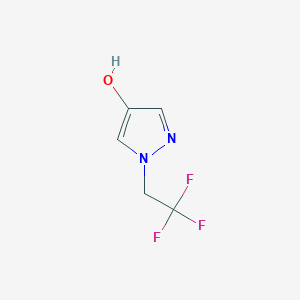
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
